[(3,5-DICHLORO-2-ETHOXYPHENYL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE
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Overview
Description
[(3,5-DICHLORO-2-ETHOXYPHENYL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE is a synthetic organic compound that belongs to the class of benzylamines This compound is characterized by the presence of a dichlorinated benzyl group, an ethoxy substituent, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3,5-DICHLORO-2-ETHOXYPHENYL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE typically involves multiple steps:
Formation of the Benzyl Intermediate: The starting material, 3,5-dichloro-2-ethoxybenzyl chloride, is prepared by chlorination and ethoxylation of a suitable benzyl precursor.
Tetrazole Formation: The tetrazole ring is synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Thioether Formation: The benzyl chloride intermediate is reacted with the tetrazole derivative in the presence of a base to form the thioether linkage.
Final Coupling: The final product is obtained by coupling the thioether intermediate with ethanamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
[(3,5-DICHLORO-2-ETHOXYPHENYL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.
Substitution: The dichlorinated benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the compound with fewer double bonds or nitro groups.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate or a pharmacological tool.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of [(3,5-DICHLORO-2-ETHOXYPHENYL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE would depend on its specific application. Generally, such compounds may interact with biological targets such as enzymes, receptors, or nucleic acids. The presence of the tetrazole ring suggests potential interactions with metal ions or participation in hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dichlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine
- N-(3,5-dichloro-2-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine
- N-(3,5-dichloro-2-ethoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]propylamine
Uniqueness
The unique combination of the dichlorinated benzyl group, ethoxy substituent, and tetrazole ring in [(3,5-DICHLORO-2-ETHOXYPHENYL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE may confer distinct chemical and biological properties. This uniqueness can be leveraged in designing new compounds with improved efficacy or selectivity.
Properties
Molecular Formula |
C13H17Cl2N5OS |
---|---|
Molecular Weight |
362.3 g/mol |
IUPAC Name |
N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine |
InChI |
InChI=1S/C13H17Cl2N5OS/c1-3-21-12-9(6-10(14)7-11(12)15)8-16-4-5-22-13-17-18-19-20(13)2/h6-7,16H,3-5,8H2,1-2H3 |
InChI Key |
IRQNLENRGANOQU-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1CNCCSC2=NN=NN2C)Cl)Cl |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)Cl)CNCCSC2=NN=NN2C |
Origin of Product |
United States |
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